(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate
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Overview
Description
(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate is a chemical compound with a unique structure that includes a piperazine ring substituted with three methyl groups and a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate typically involves the reaction of 1,2,6-trimethylpiperazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or methanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. Purification steps such as recrystallization or column chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted piperazine derivatives .
Scientific Research Applications
(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoroacetate group may enhance the compound’s stability and bioavailability, contributing to its overall effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,6R)-4-((S)-3-(3,5-di-tert-pentylphenyl)-2-methylpropyl)-2,6-Dimethyl morpholine 2,2,2-trifluoroacetate
- ®-BoroLeu-(+)-Pinanediol trifluoroacetate
- (aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate
Uniqueness
(2S,6R)-1,2,6-Trimethylpiperazine 2,2,2-trifluoroacetate is unique due to its specific stereochemistry and the presence of both piperazine and trifluoroacetate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H17F3N2O2 |
---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;(2S,6R)-1,2,6-trimethylpiperazine |
InChI |
InChI=1S/C7H16N2.C2HF3O2/c1-6-4-8-5-7(2)9(6)3;3-2(4,5)1(6)7/h6-8H,4-5H2,1-3H3;(H,6,7)/t6-,7+; |
InChI Key |
VYSJZIKQRMSSBA-UKMDXRBESA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1CNCC(N1C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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